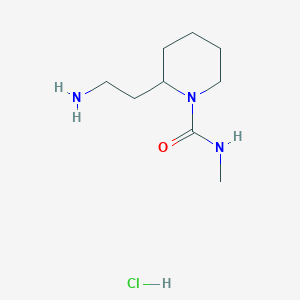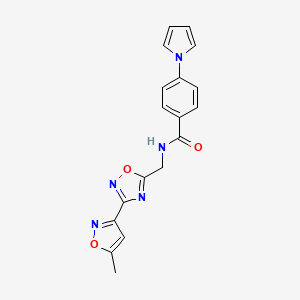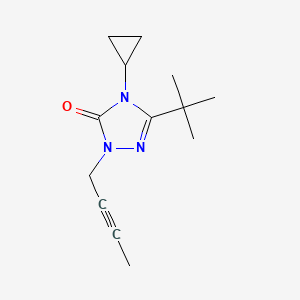![molecular formula C16H20N4O5S B2809281 2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide CAS No. 1239233-23-8](/img/structure/B2809281.png)
2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the diazepine class of compounds . Diazepines are a class of psychoactive drugs that are benzodiazepine analogs. The diazepine ring is a seven-membered ring with two nitrogen constituents located at R1 and R4 .
Molecular Structure Analysis
The compound contains a diazepine ring, which is a seven-membered heterocyclic moiety that possesses five carbon and two nitrogen atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, diazepines can undergo a variety of reactions. They can act as ligands in coordination chemistry, forming complexes with metals. They can also undergo electrophilic substitution reactions .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel derivatives within the pyrido[2,3-b][1,4]diazepine class, including compounds structurally related to 2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide, has been a subject of significant interest. Efficient synthetic routes have been developed to obtain these compounds, which are characterized by their unique structural motifs and potential biological activities. For instance, El Bouakher et al. (2013) reported the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives via regioselective thionation and nucleophilic substitutions reactions, showcasing an innovative approach to accessing a library of bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).
Alonso et al. (2020) conducted regiospecific synthesis and structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, providing insight into the structural effects and dynamic properties of these compounds. This research not only advances the understanding of the chemical characteristics of pyrido[2,3-b][1,4]diazepine derivatives but also highlights the potential for further functionalization and exploration of their pharmacological properties (Alonso et al., 2020).
Potential Pharmacological Activities
The pyrido[2,3-b][1,4]diazepine scaffold has been investigated for various pharmacological activities, including anticonvulsant and antiviral effects. Fiakpui et al. (1993) synthesized and evaluated the anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, indicating the potential therapeutic applications of these compounds in seizure disorders (Fiakpui et al., 1993).
Moreover, Hargrave et al. (1991) discovered novel non-nucleoside inhibitors of HIV-1 reverse transcriptase within the pyrido[2,3-b][1,4]diazepinone series, showcasing the versatility of this chemical framework in addressing significant health challenges such as HIV/AIDS (Hargrave et al., 1991).
Mechanism of Action
The mechanism of action of diazepines is typically through the modulation of the GABA (gamma aminobutyric acid) neurotransmitter system in the brain . They bind to the GABA_A receptor, enhancing the effect of GABA and resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-4-25-13(21)9-17-15(22)14-11(3)18-19-16(14)26(23,24)20-12-7-5-10(2)6-8-12/h5-8,20H,4,9H2,1-3H3,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFSXJLKONOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2809198.png)
![4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2809204.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2809205.png)





![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)


